2',3'-O-Isopropylidene-5-fluorouridine
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Overview
Description
2’,3’-O-Isopropylidene-5-fluorouridine is a chemical compound known for its applications in biochemical research. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are protected by an isopropylidene group, and the hydrogen at the 5 position is replaced by a fluorine atom. This modification enhances its stability and alters its biological activity, making it a valuable tool in various scientific studies .
Mechanism of Action
Target of Action
The primary target of 2’,3’-O-Isopropylidene-5-fluorouridine is the immune response, specifically the primary antibody response towards sheep red blood cells (SRBC) .
Mode of Action
2’,3’-O-Isopropylidene-5-fluorouridine acts as a suppressant, inhibiting the primary antibody response to SRBC
Biochemical Pathways
The biochemical pathways affected by 2’,3’-O-Isopropylidene-5-fluorouridine are related to the immune response. By suppressing the primary antibody response to SRBC, the compound may influence the pathways involved in antibody production and immune cell activation
Pharmacokinetics
The compound is known to be soluble in acetone, dmf, dmso, and methanol , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 2’,3’-O-Isopropylidene-5-fluorouridine’s action is the suppression of the primary antibody response to SRBC
Action Environment
It’s known that the compound is stable at -20° c , suggesting that temperature could play a role in its stability. Other factors such as pH, presence of other compounds, and specific biological environments could also potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2’,3’-O-Isopropylidene-5-fluorouridine plays a significant role as a suppressant to primary antibody response toward sheep red blood cells
Cellular Effects
It is known to suppress the primary antibody response toward sheep red blood cells , which suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to suppress the primary antibody response toward sheep red blood cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidene-5-fluorouridine typically involves the protection of uridine’s hydroxyl groups followed by fluorination. One common method includes:
Protection Step: Uridine is reacted with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Fluorination Step: The protected uridine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5 position.
Industrial Production Methods: Industrial production of 2’,3’-O-Isopropylidene-5-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-O-Isopropylidene-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to uridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: 5-fluorouracil derivatives.
Reduction: 5-fluorouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-O-Isopropylidene-5-fluorouridine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of other fluorinated nucleosides.
Biology: It is used in studies involving nucleic acid metabolism and enzyme interactions.
Industry: It is used in the production of labeled compounds for tracing and imaging studies
Comparison with Similar Compounds
5-Fluorouridine: Lacks the isopropylidene protection, making it less stable.
2’,3’-O-Isopropylidene-uridine: Lacks the fluorine atom, resulting in different biological activity.
5-Fluoro-2’-deoxyuridine: Similar fluorination but lacks the isopropylidene protection
Uniqueness: 2’,3’-O-Isopropylidene-5-fluorouridine’s unique combination of isopropylidene protection and fluorination provides enhanced stability and distinct biological activity, making it a valuable compound in various research applications .
Properties
CAS No. |
2797-17-3 |
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Molecular Formula |
C12H15FN2O6 |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
LHTMLCXJMYPWGR-FDDDBJFASA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |
Synonyms |
5-Fluoro-2’,3’-O-(1-methylethylidene)uridine; 5-Fluoro-2’,3’-O-isopropylideneuridine; _x000B_5-Fluoro-2’,3’-isopropylideneuridine_x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorouridine in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical compound itself but serves as a crucial starting material in the synthesis of 5'-deoxy-5-fluorouridine [, , ]. This modified nucleoside exhibits biological activity and is of interest for potential applications in medicine.
Q2: What is the key transformation involving this compound in the synthesis of 5'-deoxy-5-fluorouridine?
A2: The synthesis involves several key steps, starting with the conversion of this compound into its corresponding 5'-O-sulfonyl derivative by reacting it with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups) []. This derivative then undergoes a nucleophilic substitution reaction with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine [, ]. Subsequent hydrolysis removes the isopropylidene protecting group, and finally, the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine [, , ].
Q3: Are there any studies on the stability of this compound?
A3: While the provided research papers focus on the synthetic process, one study investigates the thermal properties of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine, an intermediate in the synthesis []. This information could be relevant for optimizing reaction conditions and understanding potential degradation pathways.
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